N-Hexylcarbamic acid

FAAH inhibition endocannabinoid structure-activity relationship

N-Hexylcarbamic acid (CHEBI:156060) is a small-molecule amino acid analog consisting of a carbamic acid core bearing an N-hexyl substituent, with molecular formula C₇H₁₅NO₂ and molecular weight 145.2 g/mol. It belongs to the N-alkylcarbamic acid class, a family of compounds widely employed as synthetic intermediates for carbamate ester bioactive molecules, including fatty acid amide hydrolase (FAAH) inhibitors and cholinesterase probes.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
Cat. No. B1255606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hexylcarbamic acid
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)O
InChIInChI=1S/C7H15NO2/c1-2-3-4-5-6-8-7(9)10/h8H,2-6H2,1H3,(H,9,10)
InChIKeyYAQPZDICKJDHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexylcarbamic Acid for Research Procurement: Chemical Identity and Core Structural Class


N-Hexylcarbamic acid (CHEBI:156060) is a small-molecule amino acid analog consisting of a carbamic acid core bearing an N-hexyl substituent, with molecular formula C₇H₁₅NO₂ and molecular weight 145.2 g/mol [1]. It belongs to the N-alkylcarbamic acid class, a family of compounds widely employed as synthetic intermediates for carbamate ester bioactive molecules, including fatty acid amide hydrolase (FAAH) inhibitors and cholinesterase probes [2]. The free acid form is canonically represented by the SMILES CCCCCCNC(=O)O and derives structurally from the parent carbamic acid scaffold. While the free carbamic acid is itself of limited direct biological utility due to inherent instability, its N-hexyl moiety defines the critical pharmacophoric alkyl chain length that, when elaborated into ester derivatives, governs potency, metabolic fate, and target selectivity across multiple serine hydrolase targets [3].

IdentityN-hexylcarbamic acid free acid; carbamate building block, not bioactive ester derivative
Use contextSynthetic intermediate for FAAH, BuChE, and serine hydrolase inhibitor probes
Chain-length attributeN-hexyl moiety accesses near-maximal FAAH potency plateau region; predictable single-metabolite oxidation profile

Why N-Hexylcarbamic Acid Cannot Be Generically Substituted by Other N-Alkyl Carbamates in Research


N-Alkylcarbamic acid derivatives are not freely interchangeable because the N-alkyl chain length exerts a non-linear influence on at least three pharmacologically independent parameters: intrinsic target potency, metabolic processing route, and serine hydrolase selectivity profile. Systematic SAR studies have demonstrated that FAAH inhibitory potency changes by over three orders of magnitude across the C₁–C₈ N-alkyl series, with a steep potency cliff between C₂ and C₄ and a plateau at C₅–C₆ [1]. Simultaneously, the N-hexyl chain length represents a discrete metabolic switching point: carbamates at or below C₆ are oxidized only to the ω-1 hydroxylated metabolite, whereas longer-chain carbamates (C₇–C₈) additionally generate the keto metabolite via further oxidation, altering both clearance rate and potential off-target metabolite liabilities [2]. Furthermore, within the butyrylcholinesterase-targeting benzene-di-N-substituted carbamate series, the 1,4-di-N-n-hexyl analog ranks among the two most potent inhibitors across all tested geometric isomers, whereas shorter (n-butyl, t-butyl) and bulkier (benzyl) substituents produce markedly weaker inhibition [3]. These chain-length-dependent discontinuities mean that replacing an N-hexylcarbamic acid building block with an N-pentyl, N-heptyl, or N-octyl analog will yield a different compound with non-equivalent potency, metabolism, and off-target liability—not a functional substitute.

Potency cliff across N-alkyl chain lengths: replacing hexyl with pentyl or butyl may reduce FAAH inhibition by one to three orders of magnitude.

Metabolic oxidation boundary: chains longer than hexyl (C₇–C₈) may produce secondary keto metabolites, altering clearance and off-target profiles.

BuChE inhibitor ranking is chain-length- and geometry-specific; using shorter or bulkier N-substituents may drop the compound out of the top potency tier.

Quantitative Evidence for Differentiation of N-Hexylcarbamic Acid from Closest Alkyl-Chain Analogs


FAAH Inhibitory Potency of N-Hexylcarbamic Acid Biphenyl-3-yl Ester vs. Systematic N-Alkyl Chain Variation

In a head-to-head SAR study of biphenyl-3-yl alkylcarbamates, the N-hexyl derivative (compound 4s) exhibited an FAAH IC₅₀ of 13 ± 2 nM, representing a 1,070-fold potency gain over the N-methyl analog (4a, IC₅₀ = 13,901 ± 4,426 nM) and a 4.4-fold improvement over the N-butyl analog (4e, IC₅₀ = 57 ± 15 nM), while being only 2.4-fold less potent than the N-octyl analog (4u, IC₅₀ = 5.4 ± 0.5 nM). Potency plateaued across C₅–C₆ (N-pentyl 4f = 53 ± 8 nM; N-hexyl 4s = 13 ± 2 nM), indicating that the hexyl chain captures near-maximal FAAH affinity before further elongation produces only marginal gains [1].

FAAH inhibition potency
Head-to-head
N-hexyl ester IC₅₀ = 13 ± 2 nM; ~4.1-fold more potent than N-pentyl, 4.4-fold over N-butyl, >1,000-fold over N-methyl
Hexyl chain accesses potency plateau; shorter chains yield progressively weaker inhibition.
[³H]anandamide hydrolysis assay; rat brain membranes
FAAH inhibition endocannabinoid structure-activity relationship

Metabolic Oxidation Fate: N-Hexyl as the Discrete Switch Point Between Mono- and Di-Oxygenated Metabolite Pathways

In isolated rat hepatocyte studies spanning the homologous C₂–C₁₀ N-alkyl carbamate series, hexyl carbamate (C₆) was the longest chain for which only the ω-1 hydroxylated metabolite was observed. For all more lipophilic carbamates (C₇–C₈ and beyond), both the ω-1 hydroxylated metabolite and the further-oxidized keto metabolite were major products. The same metabolic pattern was confirmed in vivo in rat plasma after intraperitoneal dosing. This places hexyl carbamate at a discrete metabolic transition boundary where oxidative metabolism shifts from single to dual product formation [1].

Metabolic oxidation profile
Reported
C₆ hexyl carbamate produces only ω-1 hydroxylated metabolite; no keto metabolite detected.
Hexyl chain avoids secondary keto pathway that emerges at C₇, simplifying metabolite identification.
Isolated rat hepatocytes; cytochrome P-450 oxidation
drug metabolism cytochrome P450 N-alkyl carbamate omega-1 oxidation

Butyrylcholinesterase Inhibition: Benzene-1,4-di-N-n-hexylcarbamate Among the Two Most Potent Inhibitors Across 15 Geometric Isomers

Among a systematically designed series of 15 benzene-di-N-substituted carbamates representing ortho, meta, and para geometric isomers with varying N-alkyl substituents (n-butyl, t-butyl, n-hexyl, n-octyl, benzyl), benzene-1,4-di-N-n-hexylcarbamate (12) and benzene-1,4-di-N-n-octylcarbamate (13) were identified as the two most potent inhibitors of butyrylcholinesterase. The para-substitution geometry forces a 180° angle between the two carbamate groups, optimally mimicking the anti C–O/C–N conformer of butyrylcholine. The second N-hexylcarbamyl moiety is proposed via molecular modeling to bind tightly to the peripheral anionic site of butyrylcholinesterase. Ki values determined against the structurally related cholesterol esterase confirm the hexyl derivative (Ki = 0.0012 mM) is equipotent to the 1,3-n-butyl analog (Ki = 0.0012 mM) and more potent than the 1,3-t-butyl (Ki = 0.0016 mM) and 1,3-benzyl (Ki = 0.0017 mM) analogs, though approximately 1.7-fold less potent than the 1,4-n-octyl analog (Ki = 0.0007 mM) [1] [2].

BuChE inhibitor ranking
Class-level
Benzene-1,4-di-N-n-hexylcarbamate ranks among top 2 most potent out of 15 geometric isomers. Cholesterol esterase Ki = 0.0012 mM.
Hexyl para-substitution enables top-tier BuChE inhibition; alternative chain lengths or geometries may reduce potency.
Ki values from BRENDA; enzyme from Sus scrofa
butyrylcholinesterase cholinesterase inhibition pseudosubstrate inhibitor carbamate

FAAH Selectivity Over Monoacylglycerol Lipase (MAGL) for N-Hexylcarbamic Acid Aryl Esters

In a series of para-substituted phenolic N-alkyl carbamates evaluated for dual FAAH/MAGL inhibition, the N-hexylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester (compound 26) inhibited FAAH with an IC₅₀ of 0.012 μM while inhibiting MAGL with an IC₅₀ of 1.0 μM, corresponding to an approximately 83-fold selectivity window for FAAH over MAGL. This selectivity is consistent with the broader class observation that N-alkylcarbamic acid aryl esters generally require concentrations three orders of magnitude higher to inhibit MAGL compared to FAAH [1]. By contrast, the N-dodecyl analog in the same study achieved FAAH IC₅₀ of 0.0063 μM but a substantially narrower selectivity window against MAGL (IC₅₀ = 2.1 μM, ~333-fold), indicating that chain-length extension trades off selectivity for potency.

FAAH/MAGL selectivity
Supporting evidence
N-hexylcarbamic acid aryl ester: ~83-fold FAAH selectivity (IC₅₀ 0.012 µM) over MAGL (1.0 µM). Dodecyl analog: ~333-fold but narrower selectivity window.
Hexyl maintains FAAH-selective profile; selectivity window suitable for dual-target counter-screening.
In vitro enzyme inhibition; Minkkilä et al. 2009
FAAH selectivity MAGL endocannabinoid off-target

Enantioselectivity Enhancement of Lipase-Catalyzed Kinetic Resolution by 4-Nitrophenyl-N-hexyl Carbamate

The addition of 4-nitrophenyl-N-hexyl carbamate to porcine pancreatic lipase (PPL)-catalyzed resolution of racemic 1-indanol enhanced the enantioselectivity up to 3-fold relative to the uninhibited reaction. The optimum incubation time for the enzyme–inhibitor pre-incubation was 18 hours, and the optimum inhibitor concentration was 1% mole equivalent of the substrate 1-indanol. This carbamate acts as a pseudosubstrate inhibitor that carbamoylates the lipase active-site serine, modifying the enzyme's chiral recognition properties [1].

Lipase enantioselectivity
Supporting evidence
4-Nitrophenyl-N-hexyl carbamate enhances lipase enantioselectivity up to 3-fold vs. uninhibited control.
Carbamate addition modulates chiral recognition; protocol requires 18 h pre-incubation, 1 mol% inhibitor.
Porcine pancreatic lipase; resolution of racemic 1-indanol
biocatalysis enantioselectivity lipase carbamate inhibitor

High-Impact Application Scenarios for N-Hexylcarbamic Acid and Its Derivatives Based on Quantitative Evidence


FAAH Inhibitor Lead Optimization: Accessing the Potency Plateau with Defined Metabolic Profile

Medicinal chemistry teams optimizing FAAH inhibitors should select N-hexylcarbamic acid as the core building block when the objective is to achieve low-nanomolar FAAH potency (IC₅₀ ≈ 13 nM for the biphenyl-3-yl ester) while maintaining a predictable single-metabolite oxidation profile. As demonstrated by Mor et al. (2008), the hexyl chain captures the potency plateau of the N-alkyl series—shorter chains (C₁–C₄) lose 4- to 1,000-fold in potency, while longer chains (C₈) provide only ~2.4-fold additional gain [1]. Simultaneously, the hexyl chain avoids the keto metabolite pathway that emerges at C₇, simplifying metabolite identification and pharmacokinetic modeling [2]. This combination makes N-hexylcarbamic acid the rational choice for FAAH inhibitor programs that prioritize balanced potency and metabolic tractability over absolute maximal potency.

Butyrylcholinesterase-Selective Probe Development: Exploiting Para-Di-N-Hexylcarbamate Geometry

Investigators developing chemical probes to differentiate butyrylcholinesterase (BuChE) from acetylcholinesterase (AChE) active-site topography should employ N-hexylcarbamic acid to construct benzene-1,4-di-N-n-hexylcarbamate. This scaffold, as shown by Chiou et al. (2009), ranks among the two most potent BuChE inhibitors in a 15-compound geometric isomer panel, with the para-substitution mimicking the anti-conformation of butyrylcholine and the second N-hexylcarbamyl moiety engaging the peripheral anionic site via tight binding [1]. The Ki of 1.2 μM against cholesterol esterase (a related serine hydrolase) provides a benchmark for affinity optimization [2]. This scaffold is particularly valuable for studies where BuChE vs. AChE active-site discrimination is the primary experimental endpoint, as the para-carbamate geometry is preferentially accommodated by BuChE.

Endocannabinoid System Pharmacology: FAAH-Selective Probes with Defined MAGL Counter-Screening Profile

Pharmacology groups investigating endocannabinoid tone modulation through FAAH inhibition, while requiring concurrent MAGL activity data for counter-screening, can utilize N-hexylcarbamic acid 4-(1,2,3-thiadiazol-4-yl)phenyl ester as a reference compound with quantitatively characterized dual-target activity. As reported by Minkkilä et al. (2009), this compound achieves FAAH IC₅₀ = 0.012 μM with an ~83-fold selectivity window over MAGL (IC₅₀ = 1.0 μM) [1]. This well-defined selectivity profile supports its use as a calibration standard in dual FAAH/MAGL assay panels and as a starting scaffold for further selectivity engineering through aryl substitution.

Biocatalytic Process Development: Carbamate-Modulated Lipase Enantioselectivity

Synthetic chemistry and bioprocess groups employing lipase-catalyzed kinetic resolutions can incorporate 4-nitrophenyl-N-hexyl carbamate as a process additive to enhance enantioselectivity up to 3-fold over the uninhibited enzyme. The defined optimal parameters—18-hour enzyme–inhibitor pre-incubation and 1 mol% inhibitor loading relative to substrate [1]—provide a validated protocol for immediate implementation. This application is particularly relevant for chiral alcohol resolution processes where enzyme engineering is not feasible and a chemical additive approach to selectivity modulation is preferred.

Application
Selection Property
Validation Focus
FAAH inhibitor pharmacophore studies
N-hexyl chain length for potency plateau
IC₅₀ benchmarking across N-alkyl series
BuChE/AChE active-site discrimination
Para-di-N-hexylcarbamate geometry
Inhibitor potency ranking vs. geometric isomers
Endocannabinoid tone modulation research
FAAH-over-MAGL selectivity profile
Dual FAAH/MAGL assay counter-screening
Lipase-mediated kinetic resolution development
Carbamate-modulated enantioselectivity
Fold-enhancement in enantiomeric ratio
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